

FT-IR spectrum of (3-Bromophenyl)(2-thienyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromophenyl)(2-thienyl)methanone

Cat. No.: B2701038

[Get Quote](#)

An In-Depth Technical Guide to the FT-IR Spectrum of (3-Bromophenyl)(2-thienyl)methanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **(3-Bromophenyl)(2-thienyl)methanone**. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation of this specific diaryl ketone. The guide covers optimal experimental protocols, a detailed interpretation of the vibrational modes, and correlates the spectral features to the distinct functional groups and substitution patterns of the molecule. Our approach is grounded in established spectroscopic principles to ensure both educational value and practical utility in a laboratory setting.

Introduction: The Molecule and the Method

(3-Bromophenyl)(2-thienyl)methanone is a diaryl ketone featuring a central carbonyl group linking a 3-substituted bromophenyl ring and a 2-substituted thiophene ring. This molecular architecture is of interest in medicinal chemistry and materials science, where thiophene-based compounds are recognized for their diverse biological and electronic properties^[1].

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify molecular structures and functional groups.^{[2][3]} It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint".^[3] This guide will dissect the FT-IR fingerprint of **(3-Bromophenyl)(2-thienyl)methanone**, providing a roadmap for its unambiguous identification and characterization.

Molecular Structure and Predicted Vibrational Modes

A predictive analysis of the FT-IR spectrum begins with a thorough examination of the molecule's constituent functional groups.

- **Carbonyl Group (C=O):** As a diaryl ketone, the molecule's most prominent feature is the carbonyl group. Its stretching vibration is expected to produce a very strong and sharp absorption band. The conjugation with both the phenyl and thienyl rings delocalizes the pi-electrons, which weakens the C=O double bond and lowers its vibrational frequency compared to a simple aliphatic ketone.^[4]
- **Bromophenyl Ring:** This moiety contributes several characteristic vibrations:
 - **Aromatic C-H Stretching:** Vibrations of the C-H bonds on the benzene ring appear at wavenumbers slightly higher than those of aliphatic C-H bonds.^{[5][6]}
 - **Aromatic C=C Stretching:** The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp bands of variable intensity.^[7]
 - **C-H Out-of-Plane Bending:** The position of these strong absorptions is highly diagnostic of the substitution pattern on the benzene ring (in this case, 1,3- or meta-disubstitution).^[5]
 - **C-Br Stretching:** The vibration of the carbon-bromine bond is expected at low frequencies, well within the fingerprint region.^[8]
- **Thiophene Ring:** This five-membered heterocyclic aromatic ring also has a unique set of vibrations:

- Aromatic C-H Stretching: Similar to the phenyl ring, these occur just above 3000 cm^{-1} .[\[9\]](#)
- Ring C=C and C-S Stretching: The thiophene ring exhibits characteristic stretching vibrations.[\[10\]](#)[\[11\]](#)
- C-H Bending Modes: In-plane and out-of-plane bending vibrations provide further structural information.[\[9\]](#)[\[11\]](#)

The following diagram illustrates the logical correlation between the molecular structure and the expected regions of spectral activity.

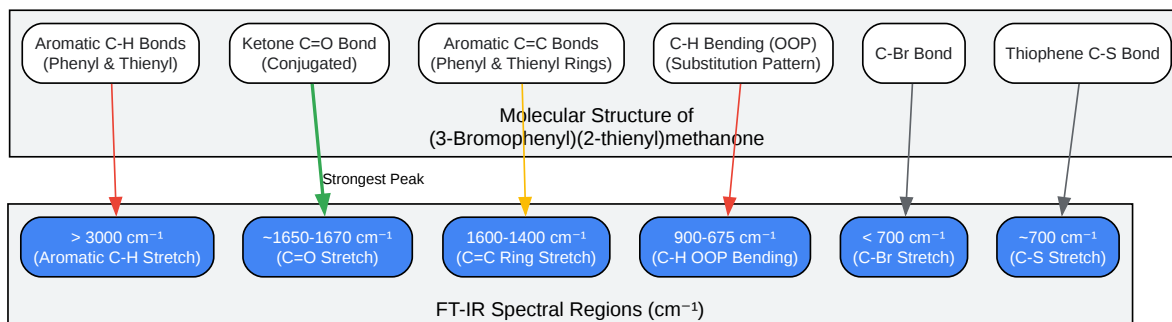


Figure 1: Structure-Spectrum Correlation Logic

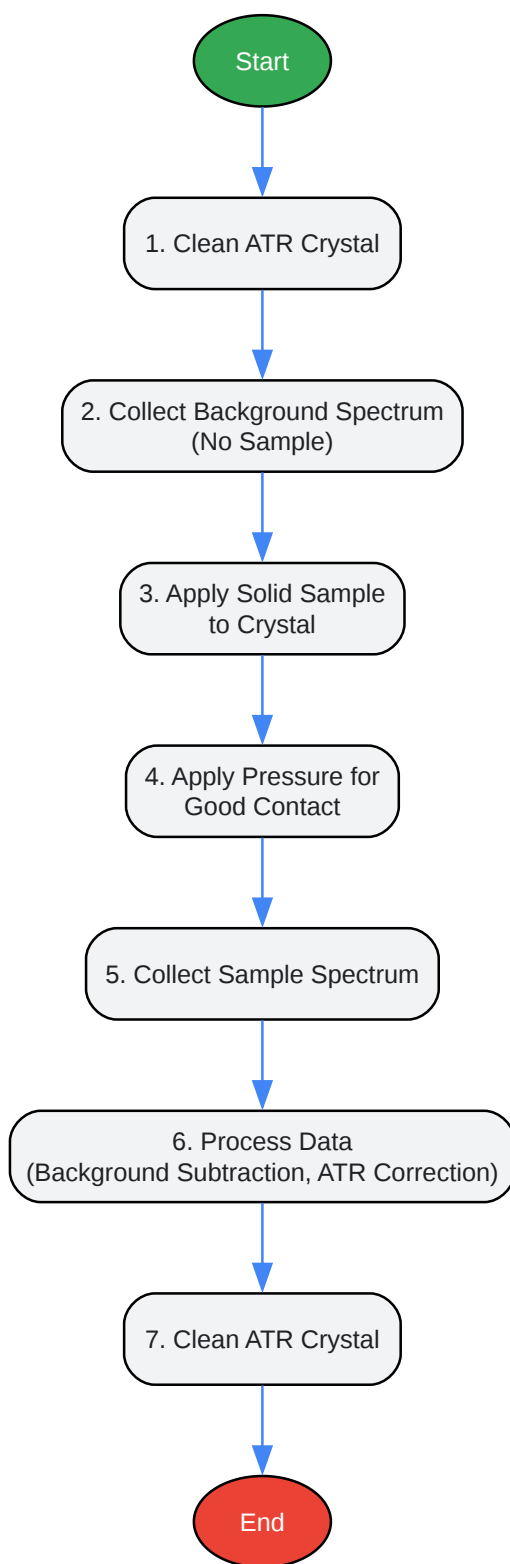


Figure 2: ATR-FTIR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of **(3-Bromophenyl)(2-thienyl)methanone** is analyzed by dividing it into key regions.

The Functional Group Region (4000 - 1500 cm^{-1})

- 3100 - 3000 cm^{-1} (Aromatic C-H Stretching):
 - Expect multiple weak to medium, sharp peaks in this region, characteristic of $\text{C}(\text{sp}^2)\text{-H}$ stretching vibrations from both the bromophenyl and thienyl rings. [5][12] The presence of absorption just above the 3000 cm^{-1} threshold is a clear indicator of aromatic or vinylic hydrogens. [6][7] For thiophene derivatives specifically, these bands are often observed around 3120-3050 cm^{-1} . [9]
- 2000 - 1665 cm^{-1} (Overtone/Combination Bands):
 - A series of weak, complex bands may appear in this area. These "overtone" bands are characteristic of aromatic compounds and their pattern can sometimes be used to deduce the ring substitution, though they are often difficult to interpret definitively. [5]
- ~1660 cm^{-1} (C=O Carbonyl Stretching):
 - This is anticipated to be the strongest and most diagnostic peak in the entire spectrum. For benzophenone, a similar diaryl ketone, this peak appears around 1654-1700 cm^{-1} . [13][14][15] The conjugation with the two aromatic rings lowers the frequency from the typical ~1715 cm^{-1} of a saturated ketone. This strong absorption confirms the presence of the central ketone functional group.
- 1600 - 1400 cm^{-1} (Aromatic C=C Ring Stretching):
 - A series of four or more sharp peaks of medium to strong intensity will be observed in this range. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic frameworks of both the phenyl and thiophene rings. [7][16] Key peaks are often seen near 1600, 1585, 1500, and 1450 cm^{-1} . [5][6] For 2-substituted thiophenes, characteristic bands are reported in the 1514-1532 cm^{-1} and 1430-1454 cm^{-1} ranges. [11]

The Fingerprint Region (1500 - 400 cm^{-1})

This region contains a high density of peaks, many arising from complex bending and skeletal vibrations that are unique to the molecule as a whole. [3]

- 1300 - 1000 cm^{-1} (C-H In-Plane Bending):
 - Medium to weak, sharp absorptions from the in-plane bending of aromatic C-H bonds are found here. [5]
- 900 - 675 cm^{-1} (C-H Out-of-Plane Bending):
 - This sub-region is extremely informative for confirming the substitution patterns of the aromatic rings.
 - 1,3-Disubstituted (meta) Phenyl Ring: This pattern gives rise to two characteristic strong bands. One is expected between 810-750 cm^{-1} and another between 725-680 cm^{-1} . [17] *
 - 2-Substituted Thiophene Ring: The out-of-plane deformations for substituted thiophenes appear in this same general region, often between 755-704 cm^{-1} . [9] The specific positions can overlap, but the presence of multiple strong peaks here is confirmatory.
- Below 700 cm^{-1} (C-Br and C-S Stretching):
 - C-Br Stretch: A medium to strong absorption corresponding to the carbon-bromine stretching vibration is expected in the 690 - 515 cm^{-1} range. [8] Its presence provides direct evidence for the bromo-substituent.
 - C-S Stretch: The C-S stretching mode of the thiophene ring is often weak and can be difficult to assign definitively, but it has been reported in the 710-687 cm^{-1} range. [11]

Summary of Key Spectral Data

The following table summarizes the expected characteristic FT-IR absorption bands for **(3-Bromophenyl)(2-thienyl)methanone**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3120 - 3050	Weak-Med	Aromatic C-H Stretch (Thiophene & Phenyl Rings) [6] [9]
~1660	Strong	C=O Stretch (Conjugated Diaryl Ketone) [13] [14]
1600 - 1580	Med-Strong	Aromatic C=C Ring Stretch [5] [7]
1540 - 1400	Med-Strong	Aromatic C=C Ring Stretch (Thiophene & Phenyl Rings) [6] [11]
810 - 750	Strong	C-H Out-of-Plane Bend (1,3- disubstituted Phenyl) [17]
755 - 680	Strong	C-H Out-of-Plane Bend (Phenyl & Thiophene Rings) [9] [17]
690 - 515	Med-Strong	C-Br Stretch [8]

Conclusion

The FT-IR spectrum of **(3-Bromophenyl)(2-thienyl)methanone** is defined by a collection of highly characteristic absorption bands. The definitive identification of the compound relies on observing the very strong conjugated ketone C=O stretch around 1660 cm⁻¹, in conjunction with the aromatic C-H stretches above 3000 cm⁻¹, the series of C=C ring stretches between 1600-1400 cm⁻¹, and, crucially, the strong out-of-plane bending and C-Br stretching bands in the low-frequency fingerprint region. This guide provides a robust framework for researchers to confidently interpret the FT-IR spectrum, ensuring accurate structural verification in synthesis, quality control, and further developmental studies.

References

- University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR.
- Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Brainly. (2023). IR Spectrum of Benzophenone and Triphenylmethanol.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Proprep. (n.d.). What is benzophenone ir spectrum?.
- Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
- University of Colorado Boulder, Organic Chemistry. (n.d.). IR Spectroscopy of Solids.
- Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during....
- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- International Journal of Science and Research (IJSR). (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Study.com. (n.d.). What are the important absorbance bands in the IR spectra for triphenylmethanol and benzophenone?.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- University of California, Santa Cruz (UCSC). (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
- University of California, Santa Cruz (UCSC). (n.d.). IR Tables.
- SlidePlayer. (n.d.). The features of IR spectrum.
- NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-.
- Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- PubChem. (n.d.). Methanone, (3-bromophenyl)-2-dibenzothieryl-.
- University of California, Los Angeles (UCLA). (n.d.). IR Chart.
- University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy Lecture Notes.
- NIST WebBook. (n.d.). Methanone, (4-bromophenyl)phenyl-.
- ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- ResearchGate. (2025). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]
- 12. uanlch.vsch.cz [uanlch.vsch.cz]
- 13. brainly.com [brainly.com]
- 14. researchgate.net [researchgate.net]
- 15. homework.study.com [homework.study.com]
- 16. azooptics.com [azooptics.com]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- To cite this document: BenchChem. [FT-IR spectrum of (3-Bromophenyl)(2-thienyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2701038#ft-ir-spectrum-of-3-bromophenyl-2-thienyl-methanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com